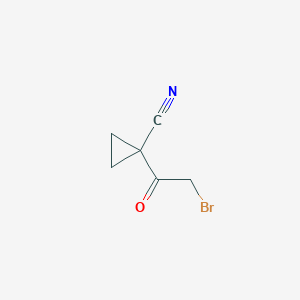
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide, also known as OTBQ, is a small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. Specifically, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell growth and division. By inhibiting these enzymes, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. One area of interest is in the development of novel N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide and its potential therapeutic applications in various disease states. Finally, studies are needed to determine the optimal dosing and administration of N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide in order to maximize its therapeutic potential.
Synthesemethoden
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can be synthesized using a multi-step process that involves the condensation of 2-aminobenzamide with 2-chloroquinoline in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptotetrahydrothiophene-3-one to produce N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has shown potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of cancer. Studies have shown that N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-(quinolin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(23-19-11-12-27-21(19)25)15-6-9-17(10-7-15)26-13-16-8-5-14-3-1-2-4-18(14)22-16/h1-10,19H,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHQRBZGLTLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-4-(quinolin-2-ylmethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)
![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)




![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)


